Flaccidoside II

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

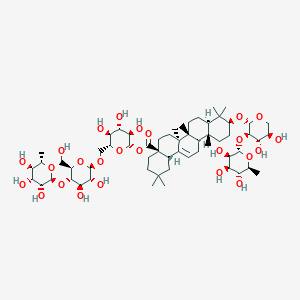

Flaccidoside II is a natural product found in Anemone flaccida with data available.

Applications De Recherche Scientifique

Antitumor Activity

Mechanism of Action

Flaccidoside II exhibits significant antitumor effects, particularly against malignant peripheral nerve sheath tumors (MPNSTs). Research indicates that it inhibits cell proliferation and promotes apoptosis in MPNST cell lines (ST88-14 and S462) through the downregulation of heme oxygenase-1 (HO-1) and modulation of mitogen-activated protein kinase (MAPK) pathways, specifically the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways .

Key Findings:

- Inhibition of Cell Proliferation: this compound demonstrated a dose-dependent reduction in cell viability, achieving up to 90% inhibition at concentrations of 40.0 μmol/L after 48 hours .

- Induction of Apoptosis: Flow cytometry assays revealed significant increases in both early and late apoptotic cells following treatment with this compound, confirming its pro-apoptotic effects .

- Pathway Involvement: The compound's action involves the inhibition of COX-2/PGE2 signaling pathways, which are critical in cancer development, thereby contributing to its antitumor properties .

Pharmacological Potential

Antioxidative and Antibacterial Properties

Beyond its antitumor capabilities, this compound has been noted for its antioxidative properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a key role . Additionally, triterpenoid saponins like this compound have demonstrated antibacterial activities, making them candidates for further exploration in antimicrobial therapies.

Summary of Research Findings

The following table summarizes the key research findings related to the applications of this compound:

Case Studies

Case Study 1: MPNST Treatment

A study conducted on MPNST cell lines demonstrated that this compound effectively reduced cell viability and induced apoptosis. The treatment led to significant alterations in MAPK signaling pathways, showcasing its potential as a therapeutic agent for aggressive tumors associated with neurofibromatosis type 1 .

Case Study 2: Neuroprotective Effects

In addition to its antitumor effects, this compound has been investigated for neuroprotective applications. Its antioxidative properties may provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease by mitigating oxidative stress-induced neuronal damage .

Analyse Des Réactions Chimiques

Inhibition of Cell Proliferation

Flaccidoside II demonstrates dose- and time-dependent cytotoxicity in MPNST cell lines (ST88-14 and S462). Key data include:

| Concentration (μmol/L) | 24-Hour Inhibition (%) | 48-Hour Inhibition (%) |

|---|---|---|

| 2.5 | 15–20 | 20–25 |

| 5.0 | 30–35 | 40–45 |

| 10.0 | 50–55 | 65–70 |

| 20.0 | 75–80 | 85–90 |

| 40.0 | 90–95 | 95–98 |

Mechanistically, this inhibition correlates with reduced phosphorylated ERK-1/2 (extracellular signal-regulated kinase) and activated p38 MAPK (mitogen-activated protein kinase), disrupting pro-survival signaling .

Induction of Apoptosis

This compound triggers apoptosis in MPNST cells via caspase-3 and PARP (poly-ADP ribose polymerase) cleavage. Flow cytometry data reveal:

| Cell Line | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

|---|---|---|---|

| ST88-14 | 18.7 | 32.8 | 51.5 |

| S462 | 17.9 | 30.5 | 48.4 |

Western blot analysis confirmed increased cleaved caspase-3 and PARP levels after 48-hour treatment .

Modulation of MAPK Pathways

This compound alters MAPK signaling dynamics:

| Protein | Phosphorylation Status | Total Protein Levels |

|---|---|---|

| p38 MAPK | ↑ 2.5-fold | No change |

| ERK-1/2 | ↓ 60% | No change |

| JNK | Unaffected | No change |

This shift promotes pro-apoptotic signaling while suppressing ERK-mediated survival pathways .

Downregulation of Heme Oxygenase-1 (HO-1)

HO-1, an antiapoptotic enzyme, is significantly inhibited by this compound:

| Treatment | HO-1 Protein Level (Fold Change) | HO Activity (pmol/mg/h) |

|---|---|---|

| Control | 1.0 | 100 ± 8.5 |

| This compound (40 μM) | 0.3 | 32 ± 4.2 |

Restoring HO-1 expression via plasmid transfection reduced apoptosis by 40%, confirming its role in this compound’s mechanism .

Suppression of COX-2/PGE2 Pathway

This compound reduces cyclooxygenase-2 (COX-2) expression by 70% in both cell lines, disrupting prostaglandin E2 (PGE2) synthesis, a key mediator of tumor inflammation and growth .

Propriétés

Formule moléculaire |

C59H96O25 |

|---|---|

Poids moléculaire |

1205.4 g/mol |

Nom IUPAC |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C59H96O25/c1-24-34(62)38(66)42(70)49(77-24)82-46-29(21-60)79-48(45(73)41(46)69)76-23-30-37(65)40(68)44(72)51(80-30)84-53(74)59-18-16-54(3,4)20-27(59)26-10-11-32-56(7)14-13-33(55(5,6)31(56)12-15-58(32,9)57(26,8)17-19-59)81-52-47(36(64)28(61)22-75-52)83-50-43(71)39(67)35(63)25(2)78-50/h10,24-25,27-52,60-73H,11-23H2,1-9H3/t24-,25-,27-,28+,29+,30+,31-,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1 |

Clé InChI |

NVSLBOBPSCMMSO-XNCQHSBTSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Synonymes |

3-O-alpha-L-rhamnopyranosyl-1-2-beta-D-xylopyranosyl oleanolic acid 28-O-alpha-L-rhamnopyranosyl-1-4-beta-D-glucopyranosyl-1-6-beta-D-glucopyranosyl ester 3-O-rhamnopyranosyl-1-2-xylopyranosyl oleanolic acid 28-O-rhamnopyranosyl-1-4-glucopyranosyl-1-6-glucopyranosyl ester flaccidoside II |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.